![molecular formula C14H20ClN3O B4411346 2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4411346.png)
2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride
Overview
Description
2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride is a chemical compound that has been synthesized and researched for its potential applications in scientific research. This compound is also known as MPET and has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, the compound increases the levels of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to increased dopamine signaling. It has also been found to have antidepressant-like effects in animal models, suggesting its potential use in the treatment of depression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride in lab experiments is its potent and selective inhibition of the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on 2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride. One direction is to further investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to study its effects on other neurotransmitter systems and its potential use in the treatment of other psychiatric disorders. Finally, more research is needed to better understand the potential toxicity of this compound and to develop safer derivatives for use in lab experiments and potential clinical applications.
Scientific Research Applications
2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride has been researched for its potential applications in various scientific fields. One of the most promising applications is in the field of neuroscience, where it has been found to be a potent and selective inhibitor of the dopamine transporter. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethoxy]benzonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c1-16-6-8-17(9-7-16)10-11-18-14-5-3-2-4-13(14)12-15;/h2-5H,6-11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYLLDDSCHYGPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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